molecular formula C17H14BrNO3S B2559482 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide CAS No. 2034439-20-6

2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Cat. No.: B2559482
CAS No.: 2034439-20-6
M. Wt: 392.27
InChI Key: IFJXCYSNMXCGMK-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is a complex organic compound characterized by its bromo, methoxy, and thiophen functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide typically involves multiple steps, starting with the bromination of 5-methoxybenzamide to introduce the bromo group at the 2-position. Subsequent steps may include the formation of the thiophen-3-ylfuran moiety and its attachment to the benzamide core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis, ensuring the availability of reagents, and maintaining stringent reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Various functionalized benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, it may serve as a probe or inhibitor in studying enzyme activities or signaling pathways.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for diseases where bromo and methoxy functionalities are relevant.

Industry

In the industrial sector, it could be utilized in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzamide

  • N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

  • 2-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide

Uniqueness

2-bromo-5-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzamide is unique due to the combination of bromo, methoxy, and thiophen functionalities, which may confer distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

2-bromo-5-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3S/c1-21-12-2-4-15(18)14(8-12)17(20)19-9-13-3-5-16(22-13)11-6-7-23-10-11/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJXCYSNMXCGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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